molecular formula C8H17NO B13216611 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol

Cat. No.: B13216611
M. Wt: 143.23 g/mol
InChI Key: FZLQXRBSBMNWIN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is an organic compound with the molecular formula C8H17NO It features a cyclopropyl group attached to a butanol backbone, with an aminomethyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol typically involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce various cyclopropyl alcohol derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Aminomethyl)cyclopropyl]butan-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-[(methylamino)methyl]butan-1-ol: Similar in structure but with an ethyl group instead of a cyclopropyl group.

    2-[1-(Aminomethyl)cyclopropyl]propan-2-ol: Similar but with a propanol backbone.

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]butan-2-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]butan-2-ol

InChI

InChI=1S/C8H17NO/c1-3-7(2,10)8(6-9)4-5-8/h10H,3-6,9H2,1-2H3

InChI Key

FZLQXRBSBMNWIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CC1)CN)O

Origin of Product

United States

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